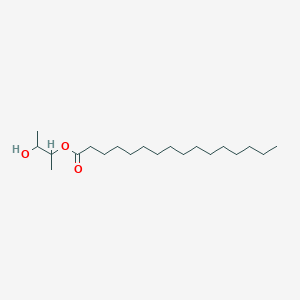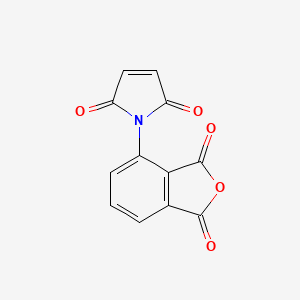
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrrole-2,5-dione moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of a benzofuran derivative with a pyrrole-2,5-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives .
Applications De Recherche Scientifique
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide: Shares a similar benzofuran structure but differs in the functional groups attached.
4-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)-2-formylbenzoic acid: Contains additional functional groups that impart different chemical properties.
Propriétés
Numéro CAS |
56896-77-6 |
|---|---|
Formule moléculaire |
C12H5NO5 |
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
1-(1,3-dioxo-2-benzofuran-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H5NO5/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12(17)18-11(6)16/h1-5H |
Clé InChI |
FSFBJMXYFTZIBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N3C(=O)C=CC3=O)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


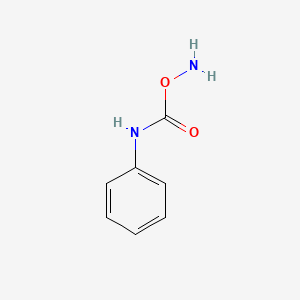
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
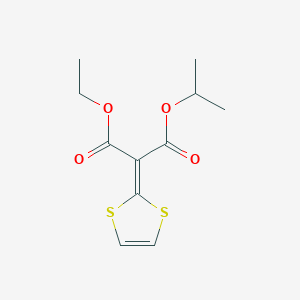
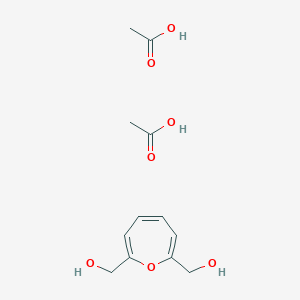

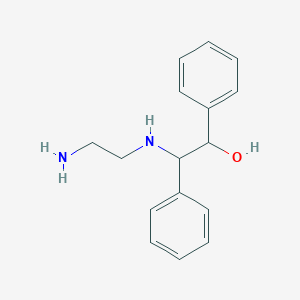
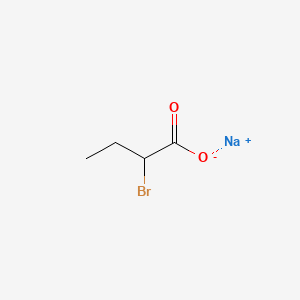
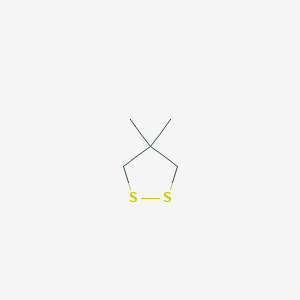
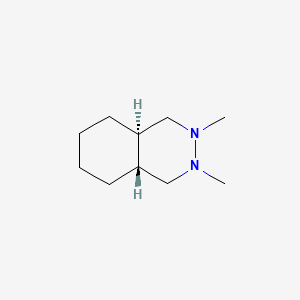
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
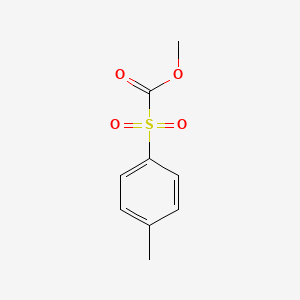
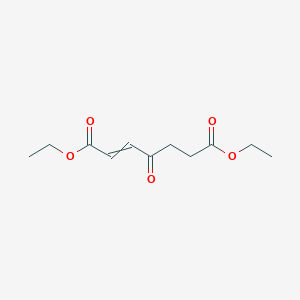
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
